molecular formula C21H36O B14045477 1-Phenylpentadecan-1-ol CAS No. 1851-98-5

1-Phenylpentadecan-1-ol

Cat. No.: B14045477
CAS No.: 1851-98-5
M. Wt: 304.5 g/mol
InChI Key: PJPWREUFKLTREV-UHFFFAOYSA-N
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Description

1-Phenylpentadecan-1-ol is an organic compound classified as an alcohol. It consists of a phenyl group attached to a pentadecane chain with a hydroxy group at the terminal carbon. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpentadecan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with pentadecanal. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of phenylpentadecene. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpentadecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-phenylpentadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 1-phenylpentadecane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming 1-phenylpentadecyl chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: 1-Phenylpentadecanoic acid.

    Reduction: 1-Phenylpentadecane.

    Substitution: 1-Phenylpentadecyl chloride or bromide.

Scientific Research Applications

1-Phenylpentadecan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotective research.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenylpentadecan-1-ol involves its interaction with cellular membranes and proteins. The hydroxy group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In neuroprotective research, it has been shown to modulate signaling pathways, such as the calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase and the activation of p38 mitogen-activated protein kinase .

Comparison with Similar Compounds

1-Phenylpentadecan-1-ol can be compared with other long-chain alcohols and phenyl-substituted compounds:

Uniqueness: this compound’s unique combination of a long alkyl chain and a phenyl group provides it with distinct hydrophobic and hydrophilic properties, making it versatile in various applications.

Properties

CAS No.

1851-98-5

Molecular Formula

C21H36O

Molecular Weight

304.5 g/mol

IUPAC Name

1-phenylpentadecan-1-ol

InChI

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-21(22)20-17-14-13-15-18-20/h13-15,17-18,21-22H,2-12,16,19H2,1H3

InChI Key

PJPWREUFKLTREV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C1=CC=CC=C1)O

Origin of Product

United States

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